molecular formula C29H28FN3O4S B2521811 2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113133-53-1

2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

カタログ番号: B2521811
CAS番号: 1113133-53-1
分子量: 533.62
InChIキー: FMHCOVDZXIYJDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinazoline derivative featuring a sulfanyl group at position 2, a 3-fluorophenyl substituent at position 3, an N-(2-methoxyethyl) carboxamide at position 7, and a 1-(3,4-dimethylphenyl)-1-oxopropan-2-yl side chain on the sulfanyl moiety. The structural complexity of this compound suggests tailored electronic and steric properties, with fluorine and methoxy groups influencing solubility and binding affinity, while the dimethylphenyl group may enhance lipophilicity for membrane penetration .

特性

IUPAC Name

2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O4S/c1-17-8-9-20(14-18(17)2)26(34)19(3)38-29-32-25-15-21(27(35)31-12-13-37-4)10-11-24(25)28(36)33(29)23-7-5-6-22(30)16-23/h5-11,14-16,19H,12-13H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHCOVDZXIYJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)SC2=NC3=C(C=CC(=C3)C(=O)NCCOC)C(=O)N2C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide , also known by its CAS number 1113133-53-1 , is a complex organic molecule belonging to the class of quinazoline derivatives. Its structure comprises various functional groups that may confer significant biological activity. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C29H28FN3O4SC_{29}H_{28}FN_{3}O_{4}S with a molecular weight of 533.6 g/mol . The compound's structure features a quinazoline core substituted with a sulfanyl group and various aromatic rings, which are crucial for its biological interactions.

PropertyValue
CAS Number1113133-53-1
Molecular FormulaC29H28FN3O4S
Molecular Weight533.6 g/mol
Chemical ClassQuinazoline Derivative

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit promising anticancer properties. A study involving similar compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in this context; however, its structural analogs have shown activity against multiple cancer types, suggesting potential efficacy.

Thrombopoietin Receptor Agonism

The compound's structural similarities to known thrombopoietin (TPO) receptor agonists suggest it may enhance platelet production. TPO is crucial for megakaryocyte development and platelet formation. Previous studies on related compounds have shown that they can effectively stimulate TPO receptors, leading to increased platelet counts in thrombocytopenic models .

Antimicrobial Properties

Quinazolines have also been explored for their antimicrobial properties. Compounds with similar functional groups have demonstrated activity against various bacterial strains, indicating that the compound may possess antimicrobial effects as well. This aspect warrants further investigation through in vitro studies to establish its spectrum of activity against pathogens.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary in vitro assays using related quinazoline derivatives have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies often measure IC50 values to determine potency.
  • Animal Models : In vivo studies on related compounds have indicated potential therapeutic benefits in animal models of thrombocytopenia. For instance, administration of TPO mimetics has resulted in significant increases in platelet counts.
  • Mechanism of Action : Investigations into the mechanism of action for quinazoline derivatives typically involve evaluating their interaction with specific cellular receptors or enzymes involved in cancer progression or platelet production.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

A systematic comparison with analogous compounds reveals key structural and functional differences (Table 1):

Table 1: Structural and Electronic Comparison of Quinazoline Derivatives

Compound Name Core Substituents (Position) Electronic Effects Solubility Indicators
Target Compound Quinazoline 2-sulfanyl (1-(3,4-dimethylphenyl)-1-oxopropan-2-yl), 3-(3-fluorophenyl), 7-(N-(2-methoxyethyl)carboxamide) - 3-Fluorophenyl (strong EWG, meta-directing)
- Methoxyethyl (polar, H-bond donor)
Moderate (methoxy enhances polarity)
N-[(4-Fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide Quinazoline 2-sulfanyl (2-(indol-3-yl)-2-oxoethyl), 3-(2-methylpropyl), 7-(N-(4-fluorophenyl)methyl) - 4-Fluorophenylmethyl (moderate EWG)
- Indole (π-π interactions)
Lower (lipophilic substituents dominate)
4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Quinolone 7-chloro, 6-fluoro, 3-carboxylate - Chloro/fluoro (EWGs)
- Cyclopropyl (steric hindrance)
Low (chloro reduces solubility)
Electronic and Steric Considerations
  • Target vs. The methoxyethyl carboxamide in the target may improve aqueous solubility compared to ’s lipophilic 4-fluorophenylmethyl group .
  • Sulfanyl Side Chains : The target’s 3,4-dimethylphenyl-oxopropane sulfanyl group introduces bulkier steric hindrance and electron-donating methyl groups, which could stabilize hydrophobic interactions. In contrast, ’s indole-containing sulfanyl group may favor π-stacking with aromatic residues in target proteins .
Structural Comparison Algorithms

Computational methods (e.g., Tanimoto similarity indices) confirm that the target shares a 70% structural similarity with ’s compound, primarily due to the conserved quinazoline-carboxamide backbone. Divergences in substituent geometry explain differences in bioactivity profiles .

Research Findings and Challenges

  • Synthetic Challenges: The target’s sulfanyl-linked dimethylphenyl group requires precise regioselective synthesis, akin to the chromatography techniques noted in , to isolate diastereomers .
  • For example, the target’s 3-fluorophenyl and ’s 4-fluorophenyl groups exhibit distinct electronic landscapes despite identical fluorine content, leading to divergent binding affinities .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。